molecular formula C29H31ClN6O3 B8766139 Tepotinib Hydrochloride Hydrate CAS No. 1234780-14-3

Tepotinib Hydrochloride Hydrate

Cat. No. B8766139
M. Wt: 547.0 g/mol
InChI Key: KZVOMLRKFJUTLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tepotinib Hydrochloride is the hydrochloride salt form of tepotinib, an orally bioavailable inhibitor of MET tyrosine kinase with potential antineoplastic activity. Upon oral administration, tepotinib selectively binds to MET tyrosine kinase and disrupts MET signal transduction pathways, which may induce apoptosis in tumor cells overexpressing this kinase. The receptor tyrosine kinase MET (also known as hepatocyte growth factor receptor or HGFR), is the product of the proto-oncogene c-Met and is overexpressed or mutated in many tumor cell types;  this protein plays key roles in tumor cell proliferation, survival, invasion, and metastasis, and tumor angiogenesis.
See also: Tepotinib (has active moiety).

properties

CAS RN

1234780-14-3

Product Name

Tepotinib Hydrochloride Hydrate

Molecular Formula

C29H31ClN6O3

Molecular Weight

547.0 g/mol

IUPAC Name

3-[1-[[3-[5-[(1-methylpiperidin-4-yl)methoxy]pyrimidin-2-yl]phenyl]methyl]-6-oxopyridazin-3-yl]benzonitrile;hydrate;hydrochloride

InChI

InChI=1S/C29H28N6O2.ClH.H2O/c1-34-12-10-21(11-13-34)20-37-26-17-31-29(32-18-26)25-7-3-5-23(15-25)19-35-28(36)9-8-27(33-35)24-6-2-4-22(14-24)16-30;;/h2-9,14-15,17-18,21H,10-13,19-20H2,1H3;1H;1H2

InChI Key

KZVOMLRKFJUTLK-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)COC2=CN=C(N=C2)C3=CC=CC(=C3)CN4C(=O)C=CC(=N4)C5=CC=CC(=C5)C#N.O.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Approx. 50 mg of 3-(1-{3-[5-(1-Methyl-piperidin-4-ylmethoxy)-pyrimidin-2-yl]-benzyl}-6-oxo-1,6-dihydro-pyridazin-3-yl)-benzonitrile hydrochloride anhydrate in its crystalline modification A1 were spread onto a Petri dish and stored in a closed desiccator over pure DI water (100% relative humidity atmosphere) for 3 weeks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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